molecular formula C12H17Cl2N5O2 B1195724 N,N''-(5-(Bis(2-chloroethyl)amino)-1,3-phenylene)bis-urea CAS No. 58200-04-7

N,N''-(5-(Bis(2-chloroethyl)amino)-1,3-phenylene)bis-urea

Cat. No.: B1195724
CAS No.: 58200-04-7
M. Wt: 334.2 g/mol
InChI Key: FKEKQWMSUGGZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N''-(5-(Bis(2-chloroethyl)amino)-1,3-phenylene)bis-urea, also known as this compound, is a useful research compound. Its molecular formula is C12H17Cl2N5O2 and its molecular weight is 334.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

58200-04-7

Molecular Formula

C12H17Cl2N5O2

Molecular Weight

334.2 g/mol

IUPAC Name

[3-[bis(2-chloroethyl)amino]-5-(carbamoylamino)phenyl]urea

InChI

InChI=1S/C12H17Cl2N5O2/c13-1-3-19(4-2-14)10-6-8(17-11(15)20)5-9(7-10)18-12(16)21/h5-7H,1-4H2,(H3,15,17,20)(H3,16,18,21)

InChI Key

FKEKQWMSUGGZTG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1NC(=O)N)N(CCCl)CCCl)NC(=O)N

Canonical SMILES

C1=C(C=C(C=C1NC(=O)N)N(CCCl)CCCl)NC(=O)N

Key on ui other cas no.

58200-04-7

Synonyms

N,N''-(5-(bis(2-chloroethyl)amino)-1,3-phenylene)bis-urea

Origin of Product

United States

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